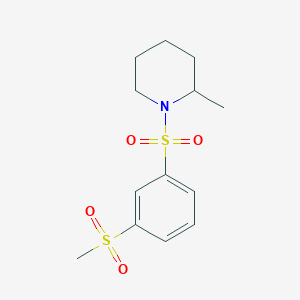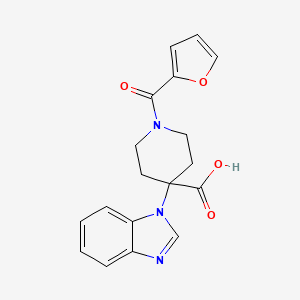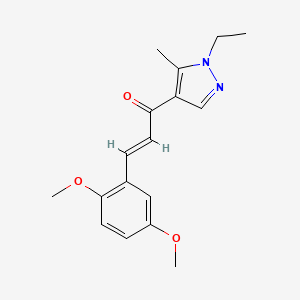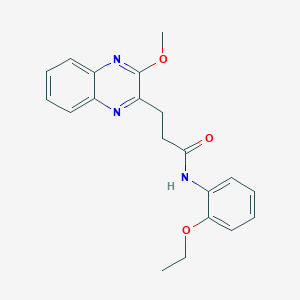
2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine is a chemical compound with the molecular formula C₁₃H₁₉NO₄S₂. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Substitution Reactions: The final compound is obtained through substitution reactions where the methylsulfonyl group is attached to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a six-membered heterocyclic compound with one nitrogen atom.
2-Methylpiperidine: A derivative of piperidine with a methyl group at the 2-position.
3-Methylsulfonylphenylpiperidine: A derivative with a methylsulfonyl group attached to the phenyl ring.
Uniqueness
2-Methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine is unique due to the presence of both the methyl and methylsulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
2-methyl-1-(3-methylsulfonylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-11-6-3-4-9-14(11)20(17,18)13-8-5-7-12(10-13)19(2,15)16/h5,7-8,10-11H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPXHFIIYJILLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methyl}pyrrolidin-2-one](/img/structure/B5340088.png)
![N-methyl-N-[3-(2-methyl-4-phenylpiperazin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5340098.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5340107.png)
![2-[2-chloro-6-methoxy-4-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)
![N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)

![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)

![2-[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenoxy]-N-phenylacetamide](/img/structure/B5340152.png)

![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![4-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-(oxazinan-2-yl)butan-1-one](/img/structure/B5340181.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
